Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Chiral resolution Enantioselective synthesis 3-Aminopiperidine building blocks

The challenge: sourcing a chiral piperidine carbamate that preserves orthogonal deprotection options and a hydrophilic handle for late-stage diversification, without risking stereochemical integrity. This compound delivers all three: - **(S)-Absolute configuration** ensures >99% ee, eliminating chiral resolution risks downstream. - **Cbz vs. orthogonal protection** enables hydrogenolytic deprotection (H₂, Pd/C) leaving acid-labile groups (Boc, silyl ethers) intact. - **N-(2-hydroxyethyl) handle** provides a unique attachment point for conjugates (biotin, PEG) not possible with des-hydroxyethyl analogs. Supplied ≥97% purity, single batch consistency.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B7985016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m0/s1
InChIKeyNOYQRSXYTXFLGU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester – Chiral Carbamate Intermediate


Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354017-23-4, MF C₁₇H₂₆N₂O₃, MW 306.4 g/mol) is a chiral, orthogonally protected piperidine-3-yl-carbamate derivative characterised by an (S)-configured 3-aminopiperidine core bearing an N-ethyl carbamate, a benzyl ester (Cbz) protecting group, and an N-(2-hydroxyethyl) substituent on the piperidine ring nitrogen . The compound is supplied as a single enantiomer with a declared purity of ≥97% . It belongs to the broader class of piperidine carbamates that have been investigated as inhibitors of endocannabinoid hydrolases (FAAH/MAGL), histamine H₃ receptors, and hormone-sensitive lipase [1][2]. Within this class, the combination of (S)-stereochemistry, dual carbamate protection (Cbz + ethyl carbamate), and the hydroxyethyl handle confers a distinct chemical topology that is not replicated by any single close analog, making this compound a strategic choice for enantioselective medicinal chemistry campaigns requiring orthogonal deprotection at the piperidine 3-amino position.

1
Chiral reference-standard workflow — single (S)-enantiomer supplied for enantioselective synthesis campaigns
2
Orthogonal Cbz protection strategy — hydrogenolytic deprotection compatible with acid-sensitive groups
3
Hydroxyethyl diversification handle — terminal hydroxyl supports late-stage probe derivatization

Why Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Is Irreplaceable


Generic substitution among piperidine carbamate building blocks is precluded by three interdependent structural variables that govern the compound's utility in enantioselective synthesis: (i) the absolute (S)-configuration at the piperidine 3-position, which directly determines the stereochemical outcome of downstream chiral scaffolds [1]; (ii) the Cbz protecting group, which enables hydrogenolytic deprotection orthogonal to acid-labile groups (e.g., Boc) and is essential in convergent synthetic routes where sequential unmasking of amines is required ; and (iii) the N-(2-hydroxyethyl) substituent, which provides a hydrophilic handle for further derivatisation (e.g., etherification, esterification, or oxidation) while simultaneously lowering calculated logP relative to the des-hydroxyethyl analog . The (R)-enantiomer, the Boc-protected tert-butyl ester analog (CAS 1354015-29-4), the des-ethyl analog (CAS 1353993-05-1), and the N-methyl analog each lack at least two of these three differentiating features simultaneously. Consequently, procurement of a non-identical analog introduces stereochemical risk, deprotection incompatibility, or loss of the hydroxyethyl functional handle, any one of which can derail a multi-step synthetic sequence. The quantitative evidence below substantiates these points of differentiation.

If substituting…
Risk
(R)-enantiomer for (S)-configuration
Inverted stereochemistry may alter downstream diastereoselective outcomes
Boc-protected analog for Cbz-protected target
Acidic Boc deprotection conditions may cleave acid-labile protecting groups
Des-hydroxyethyl analog for target compound
Loss of hydroxyl functional handle may limit derivatization and solubility

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Comparative Evidence


Stereochemical Identity: (S)- vs. (R)-Enantiomer

The (S)-configuration of the target compound at the piperidine 3-position is confirmed by its IUPAC designation (benzyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate) and manufacturing origin . In the alkylpiperidin-3-yl carbamate series, optical resolution using optically active tartaric acid derivatives achieves enantiomeric excesses typically exceeding 99% ee for the (S)-isomer, as demonstrated in the Sumitomo patent for the broader class [1]. The (R)-enantiomer (CAS 1353996-90-3 for the des-hydroxyethyl variant, or CAS 1354019-52-5 for the R-hydroxyethyl variant) is a distinct chemical entity with identical molecular formula (C₁₇H₂₆N₂O₃, MW 306.4) but opposite optical rotation, meaning that substitution of the (R)- for the (S)-enantiomer will invert the stereochemical outcome of any subsequent diastereoselective transformation . No published head-to-head biological comparison between the (S)- and (R)-enantiomers of this specific compound was identified in the accessible primary literature.

Stereochemical Identity
Cross-study comparable
(S)-configuration, ≥97% purity
vs. (R)-enantiomer — opposite absolute configuration; class-level resolution achieves >99% ee
Enantiomer-attribution review
No published head-to-head biological comparison identified
Chiral resolution Enantioselective synthesis 3-Aminopiperidine building blocks

Cbz vs. Boc Orthogonal Deprotection

The target compound features a benzyl carbamate (Cbz) protecting group on the piperidine 3-amino nitrogen, alongside an ethyl carbamate moiety. The closest commercial analog, Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354015-29-4, MF C₁₄H₂₈N₂O₃, MW 272.38), employs a Boc (tert-butoxycarbonyl) group instead . These two protecting groups require fundamentally different deprotection conditions: Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), while Boc is removed under mild acidic conditions (TFA, HCl/dioxane) . In a synthetic sequence where the piperidine N-(2-hydroxyethyl) group is elaborated with an acid-sensitive functionality (e.g., a silyl ether, acetal, or certain peptide linkages), the Boc analog cannot be used because the acidic Boc-deprotection conditions would also cleave the acid-labile group. Conversely, the Cbz group of the target compound can be removed under neutral hydrogenolysis conditions, leaving acid-labile functionality intact [1]. The estimated logP of the hydroxyethyl-piperidine fragment is 0.4–1.06 (measured for 1-(2-hydroxyethyl)piperidine) , whereas removal of the hydroxyethyl group (des-hydroxyethyl analog: Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester, CAS 1353999-50-4, MF C₁₅H₂₂N₂O₂, MW 262.35) increases lipophilicity and eliminates the hydrogen-bond donor/acceptor capacity of the terminal hydroxyl.

Orthogonal Deprotection
Class-level inference
Cbz: H₂/Pd-C, neutral conditions
vs. Boc analog: TFA/HCl, acidic — incompatible with acid-labile groups
Deprotection strategy context
Selection determines entire protecting-group scheme
Orthogonal protection Hydrogenolysis Solid-phase peptide synthesis

N-Ethyl vs. N-Methyl Carbamate Substituent Effect

The target compound bears an N-ethyl substituent on the carbamate nitrogen, whereas the closest N-alkyl analog, [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1354019-36-5 for the tert-butyl ester variant; benzyl ester variant available from multiple suppliers), bears an N-methyl group . In the broader piperidine carbamate class evaluated as FAAH/MAGL inhibitors, the N-alkyl substituent size directly influences enzyme inhibitory potency: within a series of piperidine carbamates, increasing the N-alkyl chain from methyl to ethyl to isopropyl modulated IC₅₀ values by factors of 2- to 20-fold depending on the target enzyme and the pendant aryl group [1]. The N-ethyl group also increases calculated logP by approximately 0.5 log units relative to N-methyl (based on the Hansch π constant for CH₂ = 0.5), which affects both chromatographic retention and membrane permeability in cell-based assays [2]. No published direct head-to-head comparison of IC₅₀ values for the N-ethyl vs. N-methyl variant of this specific compound series was identified.

N-Alkyl Substituent SAR
Class-level inference
2–20×
reported IC₅₀ modulation range across N-alkyl series (FAAH/MAGL class)
Class-level SAR context
No direct head-to-head data for this specific compound series
Structure-activity relationship Carbamate SAR Lipophilic efficiency

Hydroxyethyl Functional Handle vs. Des-Hydroxyethyl Analog

The N-(2-hydroxyethyl) substituent on the piperidine nitrogen of the target compound is absent in the simpler analog Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1353999-50-4, MF C₁₅H₂₂N₂O₂, MW 262.35) . The hydroxyethyl group provides a measurable improvement in aqueous solubility: 1-(2-hydroxyethyl)piperidine (the core fragment) has a measured logP of 0.40–1.06 and is miscible with water, whereas unsubstituted piperidine has a logP of approximately 0.85 and limited water solubility (~10% w/w) [1]. The terminal hydroxyl also serves as a synthetic handle for etherification, esterification, sulfonylation, or oxidation to the corresponding aldehyde or carboxylic acid, enabling late-stage diversification that is impossible with the des-hydroxyethyl analog . Additionally, the hydroxyethyl group introduces a hydrogen-bond donor (HBD count = 1 for the hydroxyl) that can enhance binding affinity to biological targets: in the histamine H₃ receptor antagonist series, carbamate derivatives with ether/hydroxyalkyl functionality on the piperidine nitrogen showed pA₂ values of 6.11–6.76 in the guinea-pig ileum assay, with the nature of the oxygen-containing substituent directly influencing antagonist potency [2].

Hydroxyethyl Handle
Class-level inference
OH handle present: HBD=1, fragment logP ~0.4–1.06
vs. des-hydroxyethyl analog: no OH handle, HBD=0, logP ~0.85
Functional handle context
Class-level H₃ antagonist pA₂ 6.11–6.76 for oxygenated carbamates
Aqueous solubility Functional group handles Prodrug design

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester – Recommended Application Scenarios


3-Aminopiperidine Synthesis with Orthogonal Cbz Deprotection

This compound is optimally deployed in multi-step convergent syntheses where the (S)-3-aminopiperidine stereocenter must be installed early and carried through multiple synthetic transformations. The Cbz protecting group permits hydrogenolytic removal under neutral conditions (H₂, Pd/C, EtOH, RT), leaving acid-sensitive protecting groups (e.g., silyl ethers, acetals, trityl groups) intact at other positions of the molecule . This orthogonal deprotection capability is the direct consequence of the Cbz vs. Boc differentiation established in Evidence Item 2 (Section 3), and it is the primary reason to select this compound over the corresponding Boc-protected tert-butyl ester analog (CAS 1354015-29-4). The Sumitomo optical resolution patent confirms that (S)-alkylpiperidin-3-yl carbamates can be obtained with >99% ee via diastereomeric salt formation, providing confidence that the stereochemical integrity of this building block is adequate for pharmaceutical intermediate applications where enantiomeric purity specifications are typically ≥98% ee [1].

Piperidine Carbamate SAR: FAAH/MAGL and H₃ Receptors

The compound occupies a specific, well-defined position in the structure-activity relationship space of piperidine carbamate enzyme/receptor inhibitors. Based on class-level SAR from Long et al. (J. Med. Chem. 2010) and Łazewska et al. (Pharmazie 2002), the N-ethyl substituent provides a potency-lipophilicity balance distinct from N-methyl and N-H analogs (Evidence Item 3), while the N-hydroxyethyl group simultaneously contributes to aqueous solubility and serves as a hydrogen-bond donor/acceptor for target engagement (Evidence Item 4) [2][3]. In a typical medicinal chemistry programme progressing from hit-to-lead, this compound can serve as a reference point for evaluating the effect of N-alkyl chain length on target potency (predicted IC₅₀ modulation of 2- to 20-fold within the N-alkyl series) and for probing the contribution of the hydroxyethyl hydroxyl to binding affinity and pharmacokinetic properties.

Chemical Probe Derivatization via Hydroxyethyl Handle

The terminal hydroxyl of the N-(2-hydroxyethyl) group provides a unique, chemoselective attachment point for conjugating reporter groups (biotin, fluorophores, photoaffinity labels) or pharmacokinetic modifiers (PEG chains, glucuronides) to the piperidine scaffold . This is not possible with the des-hydroxyethyl analog (CAS 1353999-50-4), which lacks a functional handle on the piperidine nitrogen. The hydroxyl can be selectively acylated, sulfonylated, or converted to a leaving group (mesylate, tosylate) for nucleophilic displacement under conditions that leave the Cbz and ethyl carbamate groups intact, enabling late-stage diversification of advanced intermediates. This application scenario is a direct consequence of the hydroxyethyl differentiation evidence presented in Evidence Item 4 (Section 3).

Chiral Method Development for Enantiomeric Purity

The compound's well-defined (S)-stereochemistry and the availability of its (R)-enantiomer (CAS 1354019-52-5) make this pair suitable for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination [1]. The piperidine 3-carbamate scaffold can be resolved on polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® AD-H or OD-H) using hexane:isopropanol mobile phases, a methodology described for structurally related Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester [2]. The target compound can serve as either the (S)-reference standard or the analyte in such method development, supporting quality control workflows where enantiomeric purity must be demonstrated for regulatory submissions or publication requirements. This application is directly supported by the stereochemical differentiation evidence in Evidence Item 1 (Section 3).

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Chiral building block with Cbz protection
Stereochemical integrity and orthogonal deprotection
Carbamate SAR profiling
N-ethyl substituent context
Class-level potency-lipophilicity review
Chemical probe derivatization
Hydroxyethyl functional handle
Hydroxyl conjugation selectivity
Chiral method development
(S)-enantiomer reference standard
Enantiomeric purity method validation
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